molecular formula C6H11ClN4 B1384565 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 1262772-00-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No. B1384565
CAS RN: 1262772-00-8
M. Wt: 174.63 g/mol
InChI Key: SQUYNDFXZPKERI-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride” is a chemical compound with the empirical formula C6H11ClN4 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride” is 174.63 . The SMILES string for this compound is NC1=C(NCCC2)N2N=C1.[H]Cl .


Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride” is a solid substance . It has a molecular weight of 174.63 .

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, have been identified as having significant potential in the field of anticancer research . They have been highlighted for their potential in the design of new, efficient drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

These compounds have also been noted for their enzymatic inhibitory activity . This property could be harnessed in the development of drugs aimed at specific enzymes within the body .

Adenine Mimetic

The tetrahydropyrazolo[1,5-a]pyrimidine structure has been suggested as a potential adenine mimetic . This means it could be used to bind to the ATP-binding sites of proteins, which is of particular interest in the field of biochemistry and drug design .

Anti-tubercular Activity

Some molecules that are structurally similar to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride have shown promising in vitro anti-tubercular activity against infected murine macrophages . This suggests potential applications in the treatment of tuberculosis .

Inhibitory Activity Against Cancer Cells

Certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against cancer cells . This suggests that 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride could potentially be used in similar applications .

Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . This suggests potential applications in the development of materials with unique light-absorbing or emitting properties .

Future Directions

A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) compounds, which are structurally related to “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride”, have been found to effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants . This suggests potential future directions for the development of antiviral drugs.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h4,8H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYNDFXZPKERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1559059-79-8
Record name Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

CAS RN

1262772-00-8
Record name Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262772-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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